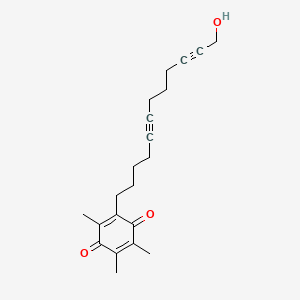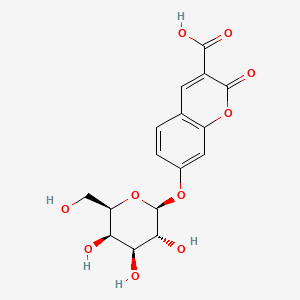
3-Carboxyumbelliferyl beta-D-galactopyranoside
Overview
Description
3-Carboxyumbelliferyl beta-D-galactopyranoside is a water-soluble, blue-fluorogenic enzyme substrate for beta-galactosidase . It is a conjugate of BSA (bovine serum albumin, MW = 66.4K) and the beta-galactosidase substrate carboxyumbelliferyl beta-D-galactopyranoside . This compound can be used to measure extracellular β-galactosidase activity, measure lacY permease activity, for microinjection analyses, or measure cell disruption or lysis .
Molecular Structure Analysis
The empirical formula of 3-Carboxyumbelliferyl beta-D-galactopyranoside is C16H16O10 . Its molecular weight is 368.29 .Chemical Reactions Analysis
3-Carboxyumbelliferyl beta-D-galactopyranoside is a substrate for β-galactosidase . The fluorescence spectrum for 3-carboxyumbelliferone, a product of the reaction, is pH-dependent .Physical And Chemical Properties Analysis
The melting point of 3-Carboxyumbelliferyl beta-D-galactopyranoside is 186-190 °C (lit.) . It is soluble in water . The fluorescence spectrum for 3-carboxyumbelliferone is pH-dependent .Scientific Research Applications
Substrate for β-galactosidase
CUG is used as a substrate for the enzyme β-galactosidase . When β-galactosidase acts on CUG, it produces a fluorescent product that can be detected and measured, allowing researchers to quantify the activity of the enzyme.
Measurement of lacY Permease Activity
CUG is used in the measurement of lacY permease activity . LacY permease is a protein that facilitates the transport of lactose into cells. By using CUG, researchers can monitor and measure the activity of this important protein.
Detection of Extracellular β-galactosidase Activity
CUG is used in enzyme-linked antibody systems for the detection of extracellular β-galactosidase activity . This allows researchers to study the secretion of β-galactosidase by cells, which can be important in understanding certain biological processes.
Endocytosis Experiments
CUG is used in endocytosis experiments . Endocytosis is the process by which cells internalize molecules from their environment. By using CUG, researchers can study this process in detail.
Microinjection Analyses
CUG is used in microinjection analyses . Microinjection is a technique used to introduce substances into cells. With CUG, researchers can monitor the effects of these substances on the cells.
Conjugation with Bovine Serum Albumin (BSA)
CUG can be conjugated with Bovine Serum Albumin (BSA) to produce a protein that can be used to measure extracellular β-galactosidase activity, measure lacY permease activity, for microinjection analyses, or measure cell disruption or lysis .
Mechanism of Action
Target of Action
The primary target of CUG is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides during metabolism .
Mode of Action
CUG acts as a fluorogenic substrate for β-galactosidase . When cleaved by β-galactosidase, it releases a fluorescent product that can be detected and measured . This fluorescence (λ ex =386, λ em =445 nm, ε=32K) provides a means to track the activity of the enzyme .
Biochemical Pathways
The action of CUG is primarily involved in the metabolic pathway of β-galactosides . By acting as a substrate for β-galactosidase, it participates in the breakdown of these compounds into simpler sugars, which can then be further metabolized by the cell .
Result of Action
The cleavage of CUG by β-galactosidase results in the release of a fluorescent product . This fluorescence can be used to measure the activity of β-galactosidase, making CUG a useful tool in various biological and biochemical research applications . For example, it can be used to measure extracellular β-galactosidase activity, lacY permease activity, or to assess cell disruption or lysis .
Action Environment
The action of CUG is influenced by the presence and activity of β-galactosidase . Therefore, any factors that affect the expression or activity of this enzyme could potentially influence the action of CUG These could include environmental conditions such as temperature and pH, as well as the presence of other metabolites or inhibitors of the enzyme.
properties
IUPAC Name |
2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMXXIAQZWTZLR-WUGLTUCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436082 | |
| Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxyumbelliferyl beta-D-galactopyranoside | |
CAS RN |
64664-99-9 | |
| Record name | 3-Carboxyumbelliferyl beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





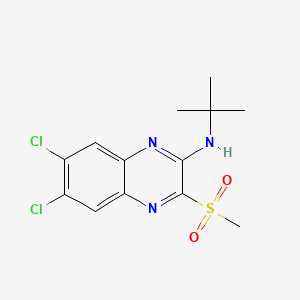


![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)

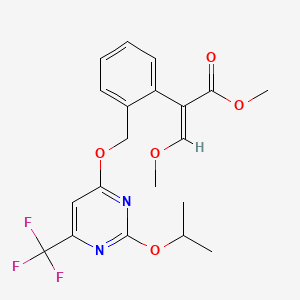

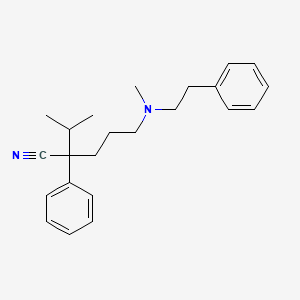
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide](/img/structure/B1663357.png)
